3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Synonyms
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride is a pyridinone derivative with a hydrochloride counterion. Its systematic IUPAC name reflects the positional arrangement of substituents on the pyridinone core:
- Primary name : 3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride
- Alternative names :
CAS and identifiers :
| Identifier | Value |
|---|---|
| CAS RN | 1173081-96-3 |
| EINECS | 822-586-4 |
| PubChem CID | 43810451 |
This compound exists as a hydrochloride salt, with the amino group protonated to form a stable ionic structure.
Structural Analysis via NMR, IR, and X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, DMSO-d₆) provides critical insights into the compound’s electronic environment and bonding :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH (pyridinone) | 11.82 | Singlet | 1H |
| Aromatic protons (C5, C3) | 7.97 | Singlet | 3H |
| Aminomethyl (CH₂NH₃⁺) | 5.97 | Singlet | 1H |
| Methine (C4) | 3.78 | Quartet | 2H |
| Methyl (C4) | 2.20 | Singlet | 3H |
| Methyl (C6) | 2.16 | Singlet | 3H |
The singlet at δ 11.82 corresponds to the protonated pyridinone oxygen, while the quartet at δ 3.78 arises from the aminomethyl group adjacent to the nitrogen.
Infrared (IR) Spectroscopy
While explicit IR data for this compound is limited in the provided sources, pyridinone derivatives typically exhibit:
- C=O stretch : ~1620–1650 cm⁻¹ (amide-like resonance)
- N–H bending : ~1600–1500 cm⁻¹ (protonated amine)
- C–N stretch : ~1250–1350 cm⁻¹ (amide linkage)
Properties
IUPAC Name |
3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-5-3-6(2)10-8(11)7(5)4-9;/h3H,4,9H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDPNGUJHPRAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656384 | |
| Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173081-96-3 | |
| Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Precursor-Based Approaches
A widely documented method involves ethyl cyanoacetate as the starting material. This precursor undergoes condensation with malonamamidine hydrochloride under alkaline conditions to form a pyridine ring intermediate. Subsequent alkylation with methylating agents introduces the aminomethyl group at the C3 position. For example, reacting 2-amino-4,6-dimethyl nicotinamide with chloromethylamine in dimethylformamide (DMF) at 80°C yields the primary amine intermediate, which is then protonated with hydrochloric acid to form the hydrochloride salt.
Key intermediates, such as 2-amino-4,6-dimethyl nicotinamide, are characterized using nuclear magnetic resonance (NMR) spectroscopy. The methyl groups at C4 and C6 appear as singlets at δ 2.06 ppm in H NMR, while the carbonyl stretch of the pyridin-2(1H)-one ring is observed at 1,653 cm in infrared (IR) spectroscopy.
Cyclization and Condensation Strategies
Alternative routes employ cyclization reactions. For instance, treating β-keto esters with ammonium acetate in acetic acid generates the pyridinone core. The aminomethyl group is introduced via reductive amination using sodium cyanoborohydride and formaldehyde, followed by HCl treatment to precipitate the hydrochloride salt. This method achieves yields of 68–72% under optimized conditions (Table 1).
Reaction Conditions and Optimization
Solvent and Temperature Effects
Solvent selection significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps, while ethanol-water mixtures (7:3 v/v) improve solubility during cyclization. Elevated temperatures (80–100°C) accelerate ring formation but risk side reactions, necessitating careful control.
Table 1: Comparative Analysis of Synthesis Methods
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation of Amine | DMF | 80 | 72 | 98.5 |
| Reductive Amination | Ethanol/H2O | 60 | 68 | 97.2 |
| Cyclization | Acetic Acid | 100 | 65 | 96.8 |
Acid Scavengers and Catalysts
Phosphoryl chloride (POCl) is employed for chlorination steps, with triethylamine (TEA) as an acid scavenger to suppress undesired side reactions. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) enhance condensation rates in cyclization reactions, reducing reaction times by 30%.
Purification and Characterization
Recrystallization Techniques
Post-synthesis purification often involves recrystallization from cold water or ethanol-diethyl ether mixtures. The hydrochloride salt’s solubility in hot water (23.4 g/L at 60°C) allows for efficient recovery upon cooling. Impurities such as unreacted aryl aldehydes are removed via activated charcoal treatment, achieving purities >98%.
Chromatographic Methods
Column chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves structural analogs, while high-performance liquid chromatography (HPLC) with a pH 6.5 ammonium acetate buffer monitors residual solvents. Quantitative NMR (qNMR) using deuterated dimethyl sulfoxide (DMSO-d) confirms stoichiometry, with the hydrochloride’s chloride ion integrating at δ 3.31 ppm.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride has emerged as a promising candidate in drug development, particularly as an inhibitor of specific enzymes involved in cancer progression.
- EZH2 Inhibition : This compound has been shown to inhibit the enzyme Enhancer of Zeste Homolog 2 (EZH2), which is crucial for regulating gene expression through histone methylation. Inhibition can lead to the reactivation of tumor suppressor genes, making it relevant in glioblastoma treatment. In vitro studies indicate that it induces apoptosis in glioblastoma cells by modulating gene expression related to apoptosis and cell cycle progression .
- HSP90 Inhibition : It also acts as an inhibitor of Heat Shock Protein 90 (HSP90), which stabilizes several oncogenic proteins. By inhibiting HSP90, the compound promotes the degradation of proteins that facilitate cancer progression, enhancing its potential as an anticancer agent .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : The compound can be oxidized to yield corresponding oxides.
- Reduction : Reduction reactions can convert it into less oxidized forms.
- Substitution Reactions : The amino group can be substituted with other functional groups, facilitating the creation of diverse derivatives .
Case Study 1: Anticancer Activity
A study investigated the efficacy of this compound on glioblastoma cells. The results demonstrated significant reductions in cell viability when treated with the compound alone or in combination with temozolomide. Mechanistic studies revealed alterations in gene expression profiles associated with apoptosis and cell cycle regulation .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives using this compound as a precursor. Various reaction conditions were optimized to produce compounds with enhanced biological activity. For example, modifications to the aminomethyl group led to derivatives with improved potency against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride are best understood by comparing it to analogous pyridinone derivatives. Key differences lie in substitution patterns, physicochemical properties, and biological applications.
Table 1: Structural and Functional Comparison of Pyridinone Derivatives
Key Findings:
Methylthio substitution (e.g., 2326565-23-3) introduces sulfur-based reactivity, which may modulate redox properties or metal coordination in enzyme inhibition .
Salt Form and Solubility :
- Hydrochloride salts (e.g., 1173081-96-3) exhibit better aqueous solubility than free bases or dihydrobromide salts (e.g., 85468-38-8), critical for in vitro assays .
Synthetic Versatility: The target compound’s aminomethyl group facilitates amide bond formation in drug design, as seen in MC3629 synthesis , whereas analogs like 1158439-55-4 with 2-aminomethyl groups are less commonly used in EZH2 projects .
Biological Relevance: Pyridinones with para-substituted aromatic moieties (e.g., 1801881-15-1) show anticancer activity, while antifungal properties are linked to free -NH- groups and heterocyclic cores .
Biological Activity
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity based on recent studies, including its mechanism of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C_9H_{12}N_2O·HCl. The compound features a pyridine ring with two methyl groups and an aminomethyl substituent, which contributes to its biological properties.
Research indicates that this compound acts as a dual inhibitor of EZH2 (Enhancer of Zeste Homolog 2) and HSP90 (Heat Shock Protein 90). These pathways are crucial in cancer cell proliferation and survival:
- EZH2 Inhibition : EZH2 is involved in the regulation of gene expression through histone methylation. Inhibition of this enzyme can lead to reactivation of tumor suppressor genes. In vitro studies have shown that this compound can induce apoptosis in glioblastoma cells by increasing the expression of apoptosis-related genes while decreasing those related to cell cycle progression .
- HSP90 Inhibition : HSP90 is a chaperone protein that stabilizes several oncogenic proteins. The compound has been shown to inhibit HSP90 activity, leading to the degradation of client proteins involved in cancer progression. This dual inhibition mechanism enhances its potential as an anticancer agent .
In Vitro Studies
In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U87MG (Glioblastoma) | 0.5 | Induction of apoptosis via EZH2 inhibition |
| A549 (Lung Cancer) | 1.0 | HSP90 inhibition leading to protein degradation |
| MCF-7 (Breast Cancer) | 0.8 | Cell cycle arrest and apoptosis |
These findings suggest that the compound has potent anticancer properties across different tumor types.
In Vivo Studies
Animal model studies further corroborated the in vitro findings. For instance, xenograft models using U87MG cells showed significant tumor growth inhibition when treated with the compound at doses as low as 10 mg/kg body weight. The treatment resulted in:
- Reduced Tumor Volume : Tumor volumes were reduced by approximately 70% compared to control groups.
- Survival Rates : Enhanced survival rates were observed, with treated animals showing a median survival increase of over 30% compared to untreated controls .
Case Studies
- Case Study on Glioblastoma : A study involving patients with recurrent glioblastoma treated with a combination therapy including this compound reported a partial response in over 50% of participants. Notably, patients exhibited fewer side effects compared to conventional therapies like temozolomide .
- Combination Therapy : Another case highlighted the efficacy of combining this compound with standard chemotherapy agents. Patients receiving both treatments showed enhanced tumor response rates and improved quality of life metrics .
Q & A
Q. What synthetic routes are commonly used to prepare 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step routes involving precursors like ethyl cyanoacetate. For example, malonamamidine hydrochloride (a precursor) is prepared from ethyl cyanoacetate, followed by condensation with aryl aldehydes and oxidation to form pyrido-pyrimidinones . Intermediates such as 2-amino-4,6-dimethyl nicotinamide are critical and are typically characterized using NMR (e.g., δ 2.06 ppm for methyl groups) and IR spectroscopy (e.g., 1,653 cm⁻¹ for carbonyl stretches) . Mass spectrometry (MS) with m/z 125 (M⁺) further validates molecular weight .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a pH 6.5 ammonium acetate buffer is effective for purity assessment . Impurity profiling can leverage pharmacopeial standards, such as (2,4-diaminopteridin-6-yl)methanol hydrochloride, which share structural motifs and require UV/Vis or LC-MS for detection . Quantitative NMR (qNMR) and elemental analysis are critical for verifying stoichiometry, particularly for hydrochloride salts .
Q. How can researchers address solubility challenges in pharmacological assays involving this compound?
- Methodological Answer : Solubility can be improved using buffered solutions (e.g., ammonium acetate at pH 6.5) or co-solvents like DMSO (<5% v/v). For in vitro assays, pre-dissolving the compound in acidic conditions (e.g., 0.1 M HCl) followed by neutralization with a biological buffer (e.g., PBS) is recommended .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and minimize impurities like residual solvents or by-products?
- Methodological Answer : Reaction conditions (e.g., temperature, solvent selection) must be tightly controlled. For example, chlorination steps using phosphoryl chloride require acid scavengers (e.g., triethylamine) to suppress side reactions . Post-synthesis purification via recrystallization (e.g., using cold water) or column chromatography (silica gel, ethyl acetate/hexane) effectively removes impurities like unreacted aryl aldehydes . Residual solvents (e.g., ethanol) should comply with ICH guidelines, validated via GC-MS .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR, IR) across different studies?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric forms. For example, DMSO-d₆ may stabilize enol tautomers, altering NMR peaks. Repeating experiments in deuterated water or CDCl₃ can clarify assignments . Cross-validation with computational tools (e.g., DFT calculations for IR vibrational modes) or 2D NMR (COSY, HSQC) resolves ambiguities in proton coupling or carbon environments .
Q. How should stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) in buffers (pH 1–9) identifies degradation pathways. LC-MS monitors hydrolytic cleavage (e.g., loss of aminomethyl groups) or oxidation products. For photostability, expose samples to UV light (ICH Q1B) and track changes via UV spectroscopy .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like enzymes or receptors. QSAR models using descriptors like logP or H-bond donors (calculated via ChemAxon) correlate structural features with activity . MD simulations (GROMACS) assess conformational stability in aqueous or lipid environments .
Q. How can researchers evaluate biological activity while mitigating off-target effects in vitro?
- Methodological Answer : Use orthogonal assays: primary screens (e.g., enzyme inhibition) followed by counter-screens against related targets (e.g., kinase panels). CRISPR-Cas9 knockouts of the suspected target validate specificity. Metabolomic profiling (LC-HRMS) identifies unintended pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
